GW 5074

Description

Contextualization within Kinase Inhibitor Research

Kinase inhibitors are a class of molecules that interfere with the activity of kinases, enzymes that play crucial roles in numerous cellular processes, including signal transduction, metabolism, and cell division. Dysregulation of kinase activity is implicated in a wide range of diseases, particularly cancer and inflammatory disorders. Consequently, kinase inhibitors are extensively studied as potential therapeutic agents and are valuable tools in academic research to dissect signaling pathways and understand disease mechanisms.

GW 5074 is characterized as a potent and selective inhibitor of c-Raf1 kinase sinobiological.comrndsystems.comtocris.commedchemexpress.com. c-Raf1, also known as Raf-1, is a serine/threonine kinase that is a key component of the well-known MAPK/ERK signaling pathway. This pathway is involved in regulating cell proliferation, differentiation, and survival. By inhibiting c-Raf1, this compound can modulate the downstream effects of this pathway, making it a useful probe for studying Raf-dependent signaling.

Research has shown that this compound exhibits a high degree of selectivity for c-Raf kinase, demonstrating at least 100-fold greater potency against c-Raf compared to other kinases such as CDK1, CDK2, c-src, ERK2, MEK, p38, Tie2, VEGFR2, and c-fm sinobiological.comrndsystems.comtocris.com. This selectivity is a critical factor in its utility as a research tool, allowing investigators to specifically target c-Raf activity and assess its role in various biological contexts without significantly impacting other kinase-mediated processes.

Historical Perspective of this compound as a Research Tool

The discovery of this compound and its identification as a c-Raf inhibitor marked a significant step in the study of the Raf/MEK/ERK pathway. Its initial characterization highlighted its potency and selectivity, establishing it as a valuable chemical probe for investigating the functions of c-Raf in cellular signaling sinobiological.comrndsystems.comtocris.commedchemexpress.com.

Historically, this compound has been widely used in academic laboratories to explore the involvement of c-Raf in various cellular processes and disease models. Early research utilized this compound to study its effects on neuronal cell death and neuroprotection. For instance, studies demonstrated that this compound could prevent apoptosis in cerebellar granule neurons induced by low potassium conditions and protect against toxicity from substances like MPP+ and methylmercury (B97897) nih.govcolumbianeuroresearch.org. It also showed protective effects against oxidative stress in cortical neurons nih.gov. Furthermore, early animal models of Huntington's disease utilized this compound, where it was reported to prevent neurodegeneration and improve behavioral outcomes, suggesting its potential in neurodegenerative research nih.govcolumbianeuroresearch.orgmedkoo.com.

Beyond neurobiology, this compound has been employed in research investigating cancer, viral infections, and other cellular processes. Its use as a research tool has facilitated the understanding of c-Raf's involvement in these diverse biological contexts. For example, it has been explored for its effects on cancer cell lines, sometimes in combination with other agents nih.govresearchgate.net. More recently, research has investigated its potential antiviral activity against polyomaviruses like JCPyV, suggesting a mechanism involving the antagonism of the MAPK-ERK pathway asm.orgasm.orgresearchgate.net. Studies have also identified this compound as a novel non-polyamine-based polyamine transport inhibitor, highlighting its diverse biological activities beyond kinase inhibition nih.gov.

The historical application of this compound as a research tool underscores its importance in delineating the roles of kinase signaling, particularly that of c-Raf, in a variety of physiological and pathological conditions. Its continued use in diverse research areas reflects its enduring value as a selective pharmacological agent for studying specific cellular pathways.

Selected Research Findings with this compound:

Research utilizing this compound has yielded detailed findings across various study areas. Some examples include:

Neuroprotection: this compound has been shown to protect cerebellar granule neurons from low potassium-induced apoptosis with an IC₅₀ value reported in the nanomolar range for c-Raf inhibition rndsystems.comtocris.commedchemexpress.comnih.gov. Studies indicate this neuroprotective effect can occur through mechanisms that are independent of the classical MEK-ERK and Akt pathways medchemexpress.comnih.gov.

Antiviral Activity: Research into the antiviral properties of this compound has demonstrated its ability to inhibit the replication of certain viruses, such as JC Polyomavirus (JCPyV). Studies have shown that this compound treatment can significantly reduce JCPyV infection in cell cultures, with reported IC₅₀ values in the micromolar range asm.orgasm.org. This effect is thought to be mediated, at least in part, by antagonizing the MAPK-ERK signaling pathway asm.orgasm.orgresearchgate.net.

Microglial Phagocytosis: More recent research has explored the effects of this compound on microglial function. Studies have indicated that this compound can increase the phagocytic activity of microglia-like cells, specifically enhancing the uptake of amyloid-beta (Aβ1-42), a key component of amyloid plaques in Alzheimer's disease columbianeuroresearch.orgfrontiersin.orgresearchgate.net. This effect was observed in a dose-dependent manner, with increased uptake at higher concentrations of this compound columbianeuroresearch.org.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

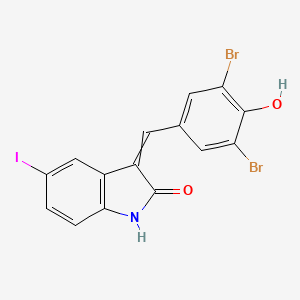

3-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-5-iodo-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Br2INO2/c16-11-4-7(5-12(17)14(11)20)3-10-9-6-8(18)1-2-13(9)19-15(10)21/h1-6,20H,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXYVLFTZRPNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Br2INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

520.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220904-83-6 | |

| Record name | 3-(3,5-Dibromo-4-hydroxybenzylidene)-5-iodo-1,3-dihydroindol-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220904-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Mechanisms of Action of Gw 5074

Primary Kinase Inhibition Profile

GW 5074 functions as a potent and selective inhibitor of specific protein kinases. rndsystems.commedchemexpress.com This selectivity is crucial for its utility as a research tool to dissect the roles of individual kinases in complex biological pathways. crossfire-oncology.com

C-Raf1 Kinase Specificity and Potency

This compound is well-established as a potent and selective inhibitor of c-Raf1 kinase (also known as Raf-1). merckmillipore.commedchemexpress.comselleckchem.comtocris.comsinobiological.comfocusbiomolecules.comguidetopharmacology.org In vitro studies have consistently reported an IC50 value of 9 nM for its inhibitory activity against c-Raf1. sigmaaldrich.commerckmillipore.commedchemexpress.comselleckchem.comtocris.comfocusbiomolecules.comagscientific.comnih.govselleckchem.comdcchemicals.com This low nanomolar IC50 indicates high potency in inhibiting c-Raf1 enzymatic activity. sigmaaldrich.commerckmillipore.comtocris.comnih.gov The inhibition of c-Raf1 by this compound is described as ATP-competitive and reversible. merckmillipore.com

Selectivity Spectrum Against Other Protein Kinases

A key characteristic of this compound is its reported selectivity for c-Raf1 over a range of other protein kinases. merckmillipore.comrndsystems.comtocris.comsinobiological.comfocusbiomolecules.comnih.govdcchemicals.comstressmarq.combiocrick.comagscientific.com Studies indicate that this compound exhibits at least 100-fold selectivity for Raf kinase compared to several other kinases. merckmillipore.comrndsystems.comtocris.comsinobiological.comfocusbiomolecules.comnih.govdcchemicals.comstressmarq.comagscientific.com

The following subsections detail the reported activity or lack thereof of this compound against specific kinase families and individual kinases.

Research indicates that this compound has no significant effect on the activity of Cyclin-Dependent Kinase 1 (CDK1) and Cyclin-Dependent Kinase 2 (CDK2) in vitro. medchemexpress.comselleckchem.comselleckchem.combiocrick.commedchemexpress.comchemsrc.comresearchgate.net Multiple sources report that this compound shows ≥ 100-fold selectivity for Raf kinase over CDK1 and CDK2. merckmillipore.comrndsystems.comtocris.comsinobiological.comfocusbiomolecules.comnih.govdcchemicals.comstressmarq.comagscientific.com

This compound has been evaluated for its activity against several proto-oncogene tyrosine-protein kinases. Studies report that this compound has no effect on the activities of c-Src, c-Fms (c-fm), Tie2, or VEGFR2. medchemexpress.comselleckchem.comselleckchem.combiocrick.comchemsrc.com Consistent with its selectivity profile, this compound demonstrates ≥ 100-fold selectivity for Raf kinase over c-Src, Tie2, VEGFR2, and c-Fms. merckmillipore.comrndsystems.comtocris.comsinobiological.comfocusbiomolecules.comnih.govdcchemicals.comstressmarq.comagscientific.com

Investigations into the effect of this compound on the Mitogen-Activated Protein Kinase (MAPK) pathway components reveal a selective profile. While this compound inhibits the upstream kinase c-Raf1, it shows no direct effect on the activities of MEK1, ERK2, or p38 MAP kinase in vitro. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.comchemsrc.comresearchgate.net Specifically, this compound exhibits ≥ 100-fold selectivity for Raf kinase over ERK2, MEK, and p38. merckmillipore.comrndsystems.comtocris.comsinobiological.comfocusbiomolecules.comnih.govdcchemicals.comstressmarq.comagscientific.com Although this compound inhibits c-Raf1, which is upstream of MEK and ERK in the classical MAPK cascade, some studies in cellular contexts have observed that this compound treatment can lead to ERK activation, suggesting complex cellular feedback mechanisms or off-target effects in live cells that are not observed in in vitro kinase assays. selleckchem.comselleckchem.commedchemexpress.comchemsrc.comnih.govresearchgate.netasm.org

This compound has been tested for its activity against the C-Jun N-terminal Kinases (JNKs). Studies indicate that this compound has no effect on the activities of JNK1, JNK2, or JNK3. medchemexpress.comselleckchem.comselleckchem.commedchemexpress.comchemsrc.comresearchgate.net This demonstrates a lack of direct inhibition of these stress-activated protein kinases.

Based on the research findings, the kinase inhibition profile of this compound can be summarized in the following table:

Mitogen-Activated Protein Kinase Kinases (MKK6, MKK7)

While this compound is recognized as a potent inhibitor of c-Raf, studies have indicated that it has no significant inhibitory effect on the activities of MKK6 and MKK7 in vitro. medchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.com This suggests a degree of selectivity for kinases upstream of MKK6 and MKK7 within the broader MAPK signaling network.

Modulation of the Raf/MEK/ERK Signaling Cascade

The Raf/MEK/ERK pathway is a crucial signaling cascade involved in various cellular processes, including proliferation, differentiation, and survival. nih.gov this compound is known to interact with components of this pathway, particularly the Raf isoforms.

This compound is described as a potent and selective inhibitor of c-Raf, with an IC₅₀ of 9 nM. tocris.comrndsystems.comabcam.comcaymanchem.commedchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.com Inhibition of c-Raf, a kinase upstream of MEK and ERK, would typically lead to decreased phosphorylation of ERK. Studies have shown that this compound can indeed suppress ERK1/2 phosphorylation in certain cellular contexts, such as in PC12 cells treated with 6-hydroxydopamine or in cells stimulated with epidermal growth factor. caymanchem.comresearchgate.net Additionally, this compound has been shown to inhibit endogenous ERK phosphorylation in cells infected with JC Polyomavirus. asm.orgasm.orgnih.gov

However, the effects of this compound on ERK phosphorylation can be complex and context-dependent. In some instances, despite its inhibitory effect on c-Raf in vitro, treatment of neuronal cultures with this compound has been observed to stimulate the Raf-MEK-ERK pathway, leading to ERK activation. nih.govresearchgate.net This highlights the intricate nature of kinase signaling and the potential for indirect or feedback mechanisms to influence downstream effectors.

Paradoxical activation of Raf isoforms is a phenomenon observed with some Raf inhibitors, where the inhibitor binding to one Raf protomer in a dimer can promote the activation of the other protomer. While this compound is primarily characterized as a c-Raf inhibitor, research indicates that treatment of neuronal cultures with this compound can lead to an accumulation of activating modifications on both c-Raf and B-Raf. medchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.comnih.gov This suggests that, in a cellular environment, this compound might induce paradoxical activation of Raf isoforms, although the precise mechanisms and conditions under which this occurs require further investigation. This paradoxical activation can complicate the interpretation of the compound's effects, particularly in complex cellular systems. nih.govfrontiersin.org

This compound's primary interaction is with c-Raf. tocris.comrndsystems.comabcam.comcaymanchem.commedchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.com As a component of the Raf/MEK/ERK pathway, c-Raf is situated downstream of Ras and upstream of MEK. nih.govembopress.org While this compound directly targets c-Raf, its effects can propagate downstream to MEK and ERK, influencing their phosphorylation status. caymanchem.comresearchgate.net

Beyond the core Raf/MEK/ERK cascade, studies suggest potential interactions or influences of this compound on other signaling molecules. For example, this compound has been reported to affect Ras, nuclear factor-kappa B (NF-kappaB), and c-jun. medchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.comnih.gov It has also been implicated in pathways involving PI3K and Akt, although its mechanism in these contexts may be independent of Akt inhibition. medchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.comnih.govnih.gov The interplay between this compound and these various upstream and downstream components contributes to its observed cellular effects.

Paradoxical Activation Phenomena of Raf Isoforms (e.g., B-Raf, c-Raf)

Alternative and Non-Canonical Molecular Targets

While the modulation of Raf kinases is a primary mechanism of action for this compound, research has also identified effects on other, less canonical targets.

Sirtuin 5 (Sirt5) is a protein deacetylase that primarily exhibits deglutarylase, desuccinylase, and demalonylase activities, with weaker deacetylase activity. acs.org It plays roles in various cellular processes, including metabolism and stress responses. acs.orgpnas.orgmdpi.com Studies have shown that this compound can inhibit the desuccinylation activity of human Sirt5. lktlabs.comacs.orgmdpi.comnih.gov This inhibition was observed with an IC₅₀ value of 19.5 μM using a succinylated peptide substrate. acs.org Interestingly, the inhibitory effect of this compound on Sirt5 desuccinylation activity was found to be more potent than its effect on Sirt5 deacetylation activity, and its potency varied depending on the peptide substrate used. nih.gov This identification of Sirt5 as an alternative target for this compound highlights the compound's potential to influence cellular pathways beyond the classical MAPK cascade. lktlabs.comnih.gov

Summary of Key Inhibition Data

| Target | IC₅₀ (nM) | Effect | Reference |

| c-Raf | 9 | Inhibition | tocris.comrndsystems.comabcam.comcaymanchem.commedchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.com |

| MKK6 | No effect | No inhibition | medchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.com |

| MKK7 | No effect | No inhibition | medchemexpress.comarctomsci.commedchemexpress.comselleckchem.comchemsrc.com |

| Sirtuin 5 (Desuccinylation) | 19500 (19.5 μM) | Inhibition | acs.org |

Note: The IC₅₀ for Sirtuin 5 is presented in nM for consistency with other values, converted from μM.

Mutant Huntingtin (mHTT) Protein Degradation via Autophagic Pathways

This compound has been shown to influence the degradation of mutant Huntingtin (mHTT) protein, which is implicated in Huntington's disease. tocris.comfocusbiomolecules.com Research indicates that this compound can selectively bind to mHTT with an expanded poly-Q stretch, but not to wild-type Huntingtin protein. focusbiomolecules.comoup.com This interaction facilitates the lowering of mHTT levels in cultured neurons and fibroblasts derived from Huntington's disease patients. tocris.comfocusbiomolecules.com The mechanism involves linking mHTT to LC3, a protein crucial for autophagy, thereby directing mHTT towards autophagic degradation. focusbiomolecules.comoup.commedchemexpress.combiorxiv.orgresearchgate.net Studies have confirmed that the degradation of mHTT induced by this compound is mediated by autophagy. biorxiv.org

Adenylyl Cyclase Superactivation Modulations

Adenylyl cyclase (AC) superactivation, often associated with chronic opioid agonist administration and linked to tolerance development, can be attenuated by this compound. medkoo.comnih.gov Studies in cells expressing the human mu-opioid receptor have demonstrated that pretreatment with this compound can completely abolish chronic morphine-mediated AC superactivation. medkoo.comnih.gov Furthermore, research in human airway smooth muscle cells has shown that TNF-α-induced sensitization of adenylyl cyclase activity, which involves the transactivation of the EGF receptor and subsequent activation of Raf-1 kinase, can be reversed by this compound. physiology.orgnih.gov This suggests that the Raf-1 kinase-mediated activation of adenylyl cyclase is a reversible process that requires continuous Raf-1 activity, and this compound can disrupt this. physiology.org

Nuclear Import Pathway Inhibition (e.g., Importin α)

Recent reports suggest that this compound can inhibit nuclear transport by disrupting the importin α/β1 heterodimer. asm.orgasm.org This mechanism has been observed in the context of inhibiting viral infections, where this compound reduced the initial infection by certain polyomaviruses. asm.org In studies involving apicomplexan parasites like Plasmodium falciparum and Toxoplasma gondii, this compound has been shown to inhibit nuclear transport in the blood stages of P. falciparum. oup.comsciencecast.orgbiorxiv.org This inhibition affects the nuclear localization of reporter proteins, indicating a disruption of the importin α-dependent nuclear import pathway. oup.combiorxiv.org

Direct or Indirect Influence on Ras Signaling

This compound is known to inhibit the Raf/MEK/ERK2 kinase cascade by blocking the activity of c-Raf1, which is positioned downstream of Ras in this pathway. sigmaaldrich.com While primarily a c-Raf inhibitor, this compound's effects can indirectly influence Ras signaling by impacting downstream effectors. selleckchem.comchemsrc.commedchemexpress.comnih.govmedchemexpress.com Studies have shown that this compound affects Ras activity, and its neuroprotective effects can be inhibited by a Ras inhibitor, implicating Ras in the signaling pathway activated by this compound. nih.govmedchemexpress.com In preosteoblasts, this compound inhibited ultrasound-induced Ras/Raf-1/MEK/ERK signaling, further highlighting its influence on this cascade. nih.gov

Effects on Nuclear Factor-kappa B (NF-κB) Activity

This compound has been observed to affect the activity of Nuclear Factor-kappa B (NF-κB). selleckchem.comchemsrc.commedchemexpress.comnih.govmedchemexpress.com NF-κB is an antiapoptotic molecule that is among the molecules affected downstream of c-Raf in neurons treated with this compound. nih.gov The neuroprotective action of this compound in cortical neurons has been linked to the suppression of NF-κB signaling. frontiersin.orgcolumbianeuroresearch.org Furthermore, studies in preosteoblasts have shown that this compound can inhibit ultrasound-mediated activation of NF-κB. nih.gov

Modulation of c-jun Activity

Research indicates that this compound affects c-jun. selleckchem.comchemsrc.commedchemexpress.commedchemexpress.com Specifically, this compound has been reported to inhibit the proapoptotic transcription factor, c-jun. nih.gov This modulation of c-jun activity is considered one of the downstream mechanisms through which this compound may exert its cellular effects, including neuroprotection. nih.gov

Cellular and Subcellular Effects Mediated by Gw 5074

Regulation of Cellular Proliferation and Growth

GW 5074 has been shown to influence the proliferation and growth of different cell types, including cancer cells and parasites.

Inhibition of Cancer Cell Line Proliferation

Research indicates that this compound can inhibit the proliferation of various human cancer cell lines. It has demonstrated dose- and time-dependent inhibitory effects on the proliferation of human osteosarcoma and malignant fibrous histiocytoma (MFH) cell lines. ors.org In these cell lines, this compound decreased the phosphorylation of Raf-1 in a dose-dependent manner. ors.org

In human colorectal cancer (CRC) cell lines, HCT116 and LoVo, this compound suppressed cellular proliferation. nih.govnih.gov While this compound alone showed suppressive effects, combining it with sorafenib (B1663141) (a multi-kinase inhibitor) dramatically reduced the half-maximal inhibitory concentration (IC50) of sorafenib in these cell lines, suggesting a synergistic effect on cytotoxicity rather than enhanced proliferation inhibition when combined. nih.govnih.govfrontiersin.org

This compound has also been identified as a novel non-polyamine-based polyamine transport inhibitor (PTI) that can reduce pancreatic cancer cell growth in vitro, particularly when combined with difluoromethylornithine (DFMO), a polyamine biosynthesis inhibitor. nih.gov

Data on the IC50 values of this compound in different cancer cell lines highlight its variable efficacy:

| Cell Line Type | Specific Cell Line(s) | This compound Effect on Proliferation | Relevant Findings | Source |

| Human Bone and Soft Tissue Sarcoma | KTHOS, KHOS, TNMY1 | Inhibited (dose- and time-dependent) | 10µM inhibited proliferation by 50% or less. Lower inhibition in GBS-1 and Nara-F. | ors.org |

| Human Colorectal Cancer | HCT116, LoVo | Suppressed | Potentiates sorafenib cytotoxicity, reducing sorafenib IC50 significantly. | nih.govnih.govfrontiersin.org |

| Human Pancreatic Cancer | Not specified | Reduced (especially with DFMO) | Acts as a polyamine transport inhibitor. | nih.gov |

| Melanoma | YULAC, YUROB | Decreased viability (via C-Raf knockdown) | Effect was MAPK independent and involved down-regulation of phospho-Bad and Bcl-2. | aacrjournals.org |

| Melanoma | Various | Varied sensitivity | Inhibited MAPK signaling in some lines but not others. | aacrjournals.org |

Effects on Parasite Growth in Culture

This compound has been shown to affect the growth of certain parasites in culture. Specifically, it has been demonstrated to limit the growth of Plasmodium falciparum, the parasite responsible for malaria. researchgate.netnih.govresearchgate.net This effect was observed through its ability to target Plasmodium falciparum importin α (PfIMPα), perturbing its α-helical structure and inhibiting its binding to nuclear localization signals (NLSs). researchgate.netnih.gov

Furthermore, this compound has been identified in screenings for compounds that affect the growth of Leishmania, a parasite causing leishmaniasis. europa.eu It was found to affect both the promastigote and amastigote forms of Leishmania donovani. europa.eu

Induction and Modulation of Cell Death Mechanisms

This compound influences various cell death pathways, including apoptosis and necroptosis, and can modulate cell survival through Akt-independent mechanisms.

Apoptosis Pathway Regulation

This compound has been observed to inhibit apoptosis in certain cell types. It blocks low potassium (LK)-induced apoptosis in cerebellar granule neurons. selleckchem.comnih.govclinisciences.com This neuroprotective effect in neurons appears to be independent of the MEK-ERK pathway. selleckchem.comnih.gov

In colorectal cancer cell lines (HCT116 and LoVo), this compound alone induced cellular apoptosis. nih.govnih.gov However, when combined with sorafenib, there was no further enhancement of apoptosis compared to this compound alone, although the combination significantly impacted mitochondrial functions associated with apoptosis. nih.govnih.govfrontiersin.org

While this compound can inhibit apoptosis in some contexts, its effect on apoptosis pathways can be complex and context-dependent, sometimes involving Akt-independent mechanisms. medchemexpress.comselleckchem.comnih.gov

Necroptosis Induction in Specific Cell Types

Recent research highlights that a combination therapy of sorafenib and this compound can significantly induce necroptosis in various cancer cells. researchgate.netaacrjournals.orgndmctsgh.edu.tw This synergistic effect on necroptosis appears to be mediated through the induction of mitochondrial dysfunction and the generation of reactive oxygen species (ROS). researchgate.netaacrjournals.orgndmctsgh.edu.tw This process involves the facilitated translocation of C-Raf/pDAPK complexes from the mitochondria to the cytoplasm, leading to mitochondrial damage and subsequent activation of DAPK, which contributes to necroptotic cell death. researchgate.netaacrjournals.orgndmctsgh.edu.tw This mechanism suggests a novel anti-tumor activity for the combination, targeting cancer cell necroptosis induced by mitochondrial dysfunction. researchgate.netaacrjournals.orgndmctsgh.edu.tw

Data on the induction of cell death by this compound and sorafenib combination in renal cell carcinoma lines:

| Cell Line | Treatment | Cell Death (%) | Notes | Source |

| ACHN | Sorafenib + GW5074 | 95% ± 1.8% | Significantly induced cell death. | aacrjournals.orgndmctsgh.edu.tw |

| A498 | Sorafenib + GW5074 | 78% ± 2.1% | Significantly induced cell death. | aacrjournals.orgndmctsgh.edu.tw |

| ACHN | Raf inhibitor monotherapy | Low cytotoxicity | Compared to combination therapy. | aacrjournals.org |

| A498 | Raf inhibitor monotherapy | Low cytotoxicity | Compared to combination therapy. | aacrjournals.org |

Akt-Independent Mechanisms of Cell Survival Modulation

This compound has been shown to influence cell survival through mechanisms that are independent of the Akt pathway. medchemexpress.comselleckchem.comfocusbiomolecules.comnih.govclinisciences.com In cerebellar granule neurons, the neuroprotective effect of this compound against LK-induced apoptosis is not dependent on Akt activity, even though this compound may delay the down-regulation of Akt activity. medchemexpress.comselleckchem.comnih.govclinisciences.com Overexpression of a dominant-negative form of Akt did not reduce the efficacy of this compound in preventing cell death in these neurons. nih.gov This indicates that this compound can modulate cell survival through pathways distinct from the canonical PI3K/Akt signaling cascade. nih.govnih.gov

Impact on Cellular Differentiation Processes

This compound has been observed to influence cellular differentiation. Studies have shown that this compound can enhance retinoic acid (RA)-induced maturation in myeloblastic leukemia cells, including both wild-type and RA-resistant lines. nih.gov This effect is similar to that observed with certain Src-family kinase inhibitors. nih.gov While this compound is a c-Raf inhibitor, its mechanism in promoting RA-induced differentiation may involve pathways distinct from the traditional MAPK signaling cascade. frontiersin.orgnih.gov Research suggests that in RA-treated cells, c-Raf's role might deviate from canonical MEK/ERK signaling, and this compound's action in this context is not fully elucidated regarding whether it activates or inhibits c-Raf. nih.gov this compound has been shown to rescue early CD38 expression in RA-resistant cells where differentiation was blocked at an early stage. nih.gov

Influence on Mitochondrial Functionality

Mitochondria are key organelles involved in cellular energy production and regulation of cell death. ndmctsgh.edu.twaacrjournals.orgresearchgate.netnih.govnih.govmdpi.com C-Raf, the primary target of this compound, has been shown to localize to mitochondria and play a role in regulating mitochondrial function, including shape and cellular distribution. ndmctsgh.edu.twaacrjournals.orgresearchgate.netmdpi.comresearchgate.net Inhibition of c-Raf by compounds like this compound has been linked to mitochondrial dysfunction. ndmctsgh.edu.twaacrjournals.orgresearchgate.netnih.govnih.govmdpi.comresearchgate.netresearchgate.netncl.edu.twresearchgate.netdntb.gov.ua

Studies investigating the combined use of this compound and other Raf inhibitors, such as sorafenib, have highlighted a significant impact on mitochondrial functionality, distinct from targeting the canonical Raf signaling pathway. ndmctsgh.edu.twaacrjournals.orgresearchgate.netnih.govnih.govresearchgate.netncl.edu.twresearchgate.netdntb.gov.uaaacrjournals.orgmdpi.com This combination therapy has been shown to target the mitochondrial C-Raf-DAPK complex, leading to mitochondrial dysfunction. ndmctsgh.edu.twaacrjournals.orgaacrjournals.orgmdpi.com

Reactive Oxygen Species (ROS) Generation

This compound, particularly in combination with other agents like sorafenib, has been shown to induce the generation of reactive oxygen species (ROS). ndmctsgh.edu.twaacrjournals.orgnih.govnih.govresearchgate.netresearchgate.netncl.edu.twresearchgate.netdntb.gov.uamdpi.com This ROS generation is a consequence of mitochondrial dysfunction induced by the drug combination. ndmctsgh.edu.twaacrjournals.orgmdpi.com Increased ROS levels have been observed in various cell lines treated with a combination of sorafenib and this compound. aacrjournals.orgresearchgate.netresearchgate.netresearchgate.netdntb.gov.uamdpi.com For instance, flow cytometry analysis has demonstrated increased ROS levels in ACHN and A498 cells treated with this combination. aacrjournals.org

Mitochondrial Membrane Potential Dynamics

The mitochondrial membrane potential (MMP) is a crucial indicator of mitochondrial health and function. Changes in MMP dynamics, particularly a decrease, are associated with mitochondrial dysfunction and can precede cell death. aacrjournals.orgnih.govnih.govresearchgate.netncl.edu.twresearchgate.netphysiology.org this compound, especially in combination with sorafenib, has been found to disrupt mitochondrial membrane potential. aacrjournals.orgnih.govnih.govresearchgate.netncl.edu.twresearchgate.net Flow cytometry analysis has been used to examine the impact of this compound and sorafenib combination on MMP, showing a decrease in mitochondrial membrane potential in treated cells. aacrjournals.orgnih.govnih.govresearchgate.netncl.edu.twresearchgate.net

Fission-Fusion Equilibrium Modulation

Mitochondrial dynamics, governed by fission and fusion processes, are essential for maintaining a healthy mitochondrial network. Imbalances in this equilibrium can lead to mitochondrial dysfunction. researchgate.netnih.govnih.govmdpi.comresearchgate.netncl.edu.twresearchgate.net Research indicates that this compound, in combination with sorafenib, impacts mitochondrial fission-fusion dynamics. nih.govnih.govresearchgate.netncl.edu.twresearchgate.net Studies using flow cytometry analysis have examined these effects. nih.govnih.govresearchgate.netncl.edu.twresearchgate.net Furthermore, inhibiting C-Raf has been suggested to cause mitochondrial fragmentation. mdpi.com

Regulation of Cellular Transporters and Uptake Mechanisms

Beyond its kinase inhibitory activity, this compound has been found to influence cellular transport mechanisms.

Polyamine Transport Inhibition

This compound has been identified as a novel non-polyamine-based inhibitor of polyamine transport. nih.govresearchgate.netresearchgate.netacs.org Polyamines such as putrescine, spermidine, and spermine (B22157) are vital for cell growth and proliferation, and their levels are often elevated in cancer. researchgate.netresearchgate.netacs.org Cells can import polyamines from their environment, which can limit the effectiveness of polyamine biosynthesis inhibitors like difluoromethylornithine (DFMO). researchgate.netresearchgate.netacs.org this compound has been shown to inhibit the uptake of native polyamines and a fluorescent polyamine probe in human pancreatic cancer cells. researchgate.netresearchgate.netacs.org This inhibition of polyamine transport by this compound can potentiate the anticancer activity of DFMO. researchgate.netresearchgate.netacs.org The identification of this compound as a non-polyamine-based polyamine transport inhibitor offers a potential advantage in blocking polyamine import even when extracellular polyamine concentrations are high. nih.gov

Amyloid-beta Clearance in Microglial Cells

Microglia play a crucial role in maintaining brain homeostasis, including the clearance of cellular debris and protein aggregates such as amyloid-beta (Aβ), which accumulates in Alzheimer's Disease (AD). In AD, microglial function in clearing such aggregates is suggested to be inefficient. Research indicates that increasing the phagocytic activity of microglia is a potential therapeutic strategy for AD nih.govresearchgate.netnih.gov.

This compound has been shown to significantly enhance the ability of microglial cells to clear amyloid-beta. Specifically, in human monocyte-derived microglia-like (MDMi) cells, a model used to recapitulate aspects of human microglia, treatment with this compound led to a significant increase in the uptake of Aβ1-42 nih.govresearchgate.netnih.gov. This finding suggests that this compound can increase the phagocytic activities of microglia, thereby potentially contributing to the reduction of amyloid-beta load nih.govresearchgate.netnih.gov. The identification of this compound as a compound that increases Aβ1-42 clearance activity was made through unbiased high-content screening assays designed to identify potential therapeutics for reducing amyloid-beta burden by enhancing microglial uptake nih.govresearchgate.netnih.gov.

Effects on Gene Expression and Protein Levels

Beyond its impact on phagocytosis, this compound influences the expression of several genes and the levels of corresponding proteins within microglial cells and other neural cell types. These effects are thought to contribute to its observed biological activities.

Activating Transcription Factor 3 (ATF-3) Expression

Activating Transcription Factor 3 (ATF-3) is a transcription factor whose expression can be influenced by various cellular stimuli. Research into the neuroprotective properties of this compound in neurons has revealed a link between its action and ATF-3 expression. Studies have reported that this compound can inhibit the activation and negatively regulate the expression of ATF-3 nih.govresearchgate.netnih.govresearchgate.net.

In the context of neuroprotection, particularly against apoptosis induced by conditions such as low potassium (LK) in cerebellar granule neurons, the protective effect of this compound has been linked to the activation of B-Raf, which subsequently inhibits ATF-3 activation nih.govresearchgate.netnih.govresearchgate.net. Gene expression analyses have identified ATF-3 as a gene whose expression is induced under pro-apoptotic conditions but is negatively regulated by this compound treatment nih.govresearchgate.net. Furthermore, experimental manipulation of ATF-3 levels has demonstrated its role in this pathway: inhibiting ATF-3 expression can protect neurons from apoptosis, while overexpressing ATF-3 can counteract the neuroprotective effect of this compound nih.govresearchgate.net. These findings suggest that the modulation of ATF-3 expression is a downstream component of the mechanism by which this compound exerts neuroprotection in certain neuronal contexts nih.gov.

Phagocytosis-Related Microglial Proteins (TYROBP, SIRPβ1, TREM2)

The phagocytic capacity of microglia is mediated by a complex interplay of receptors and signaling molecules. Key among these are Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), Signal Regulatory Protein Beta 1 (SIRPβ1), and TYROBP (also known as DAP12) nih.govresearchgate.netfrontiersin.orgfrontiersin.org. These molecules form a critical axis involved in microglial phagocytosis and the maintenance of brain homeostasis nih.gov.

Research indicates that this compound significantly increases the expression of these key phagocytosis-related molecules in microglial cells nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua. Studies have shown that treatment with this compound leads to a significant increase in both the gene and protein expression levels of TYROBP, SIRPβ1, and TREM2 compared to control conditions nih.gov. This upregulation of core components of the microglial phagocytic machinery suggests that this compound may enhance phagocytosis, including the clearance of entities like amyloid-beta, by preferentially activating this specific pathway nih.gov. The interaction between TREM2 and TYROBP is known to be important for TREM2 activation, further highlighting the significance of the observed increase in the expression of these proteins biorxiv.org. Activation of SIRPβ1 on cultured microglia has also been shown to increase the phagocytosis of various targets, including fibrillary amyloid-beta researchgate.net.

The data presented in the table below summarize the observed effects of this compound on the expression of these phagocytosis-related proteins:

| Protein | Effect of this compound Treatment | Reference |

| TYROBP | Increased Expression | nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua |

| SIRPβ1 | Increased Expression | nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua |

| TREM2 | Increased Expression | nih.govresearchgate.netnih.govresearchgate.netdntb.gov.ua |

These findings collectively demonstrate that this compound influences critical aspects of microglial function by modulating the expression of key proteins involved in phagocytosis, suggesting a mechanism by which it may impact the clearance of pathological protein aggregates like amyloid-beta.

Biological Pathway Modulations and Their Research Implications

Neuroprotective Mechanisms and Neurodegeneration Research

Research indicates that GW 5074 possesses neuroprotective properties in various in vitro and in vivo models of neurodegeneration. medkoo.comresearchgate.netnih.govfrontiersin.org Its neuroprotective effects appear to involve complex mechanisms that are not solely dependent on its in vitro inhibition of c-Raf. medchemexpress.comresearchgate.netnih.gov

Protection Against Neurotoxin-Induced Cell Death (e.g., MPP+, Methylmercury (B97897), 6-OHDA)

This compound has demonstrated protective effects against neuronal cell death induced by various neurotoxins. It prevents toxicity mediated by 1-methyl-4-phenylpyridinium (MPP+) and methylmercury in cerebellar granule neurons. researchgate.netnih.gov Additionally, this compound has been shown to protect cortical neurons against glutathione (B108866) depletion-induced oxidative stress. researchgate.netnih.gov While MPP+ and 6-hydroxydopamine (6-OHDA) are commonly used neurotoxicants to model dopaminergic cell loss in Parkinson's disease, studies specifically on this compound's effect against 6-OHDA were not prominently found in the search results, though it has shown protection against MPP+ toxicity. researchgate.netnih.govneurofit.comnih.gov

The protective action against low potassium-induced apoptosis in cerebellar granule neurons is blocked by GW5074. researchgate.netnih.gov

Attenuation of Oxidative Stress in Neuronal Cultures

This compound contributes to the attenuation of oxidative stress in neuronal cultures. It has been reported to protect cortical neurons against glutathione depletion-induced oxidative stress. researchgate.netnih.gov Oxidative stress is a significant factor in neuronal cell death in various neurological disorders. mdpi.comresearchgate.netfrontiersin.org

Modulation of Specific Neurodegenerative Pathways (e.g., Huntington's Disease Models, Parkinson's Disease Models)

Studies have investigated the role of this compound in modulating pathways relevant to specific neurodegenerative diseases.

In models of Huntington's disease, this compound has been reported to prevent neurodegeneration and improve behavioral outcomes in an animal model. medkoo.comresearchgate.netnih.govfrontiersin.org It has also been shown to inhibit mutant huntingtin (mHTT) aggregate formation and reduce striatal degeneration in a mouse model of Huntington's disease. rndsystems.complos.org Research suggests that mutant huntingtin expression can pathologically augment Ras signaling, and pharmacological interventions targeting Ras signaling, such as the RAF1 inhibitor GW5074, could be therapeutically beneficial in Huntington's disease models. plos.orgresearchgate.net

In the context of Parkinson's disease models, this compound has been shown to suppress LRRK2 PD-like phenotypes in Drosophila. frontiersin.orgnih.gov This suggests a potential role in modulating pathways associated with LRRK2-linked Parkinson's disease. nih.gov

Role in Regulating Neuronal Apoptosis

This compound plays a role in regulating neuronal apoptosis. It prevents low potassium-induced apoptosis in cerebellar granule neurons. researchgate.netnih.gov While this compound is an in vitro inhibitor of c-Raf, its neuroprotective action in neurons appears to be mediated through the activation of B-Raf, which in turn inhibits the expression of activating transcription factor-3 (ATF-3). researchgate.netnih.gov This suggests a MEK-ERK and Akt-independent mechanism for its anti-apoptotic effects in certain neuronal contexts. researchgate.netnih.gov

Antiviral Activity Investigations

Beyond its neuroprotective effects, this compound has also been investigated for its antiviral activities.

Inhibition of Polyomavirus Infection and Spread (e.g., JC Polyomavirus, BK Polyomavirus)

This compound has demonstrated potent inhibitory effects against polyomaviruses, including JC Polyomavirus (JCPyV) and BK Polyomavirus (BKPyV). asm.orgnih.govresearchgate.net It has been shown to reduce initial infection by both human and simian polyomaviruses. asm.org

Research indicates that this compound inhibits JCPyV infection and spread by antagonizing the MAPK-ERK signaling pathway. asm.orgnih.govresearchgate.net This involves inhibiting endogenous ERK phosphorylation, and JCPyV infection in this compound-treated cells could not be rescued with ERK agonists, suggesting a mechanism related to its effects on MAPK-ERK signaling. nih.govresearchgate.net

This compound has been shown to potently reduce infection by JCPyV, Simian Virus 40 (SV40), and BKPyV in cell culture models. asm.org

Data on the reduction of polyomavirus infection by this compound in cell culture:

| Virus | Cell Line | Maximum Percent Reduction of Infection |

| JCPyV | SVG-A | 80% asm.org |

| SV40 | SVG-A | 85% asm.org |

| BKPyV | Vero | 59% asm.org |

These findings suggest that this compound warrants further investigation as a potential therapeutic agent for polyomavirus-induced diseases, such as Progressive Multifocal Leukoencephalopathy (PML) caused by JCPyV. asm.orgnih.govresearchgate.netnih.gov

Antagonism of Viral Signaling Pathways (e.g., MAPK-ERK in viral contexts)

Research indicates that this compound can exert antiviral activity by antagonizing the MAPK-ERK signaling pathway. asm.orgasm.orgresearchgate.netnih.gov This pathway is crucial for the replication of several viruses. researchgate.net For instance, studies on JC polyomavirus (JCPyV), a double-stranded DNA virus, have shown that this compound reduces JCPyV infection and spread in cell cultures. asm.orgasm.orgresearchgate.netnih.gov The compound inhibits endogenous ERK phosphorylation, and the inability of ERK agonists to rescue JCPyV infection in the presence of this compound suggests that its antiviral mechanism involves antagonizing MAPK-ERK signaling. asm.orgasm.orgresearchgate.netnih.gov this compound is known to inhibit C-Raf, a kinase upstream of MEK and ERK in the MAPK cascade, supporting this proposed mechanism of action. asm.orgasm.orgresearchgate.netresearchgate.netmdpi.com

Nuclear Localization Blocking of Viral Components (e.g., RNA-dependent RNA polymerase)

Beyond its effects on MAPK-ERK signaling, this compound has also been shown to interfere with the nuclear localization of certain viral components. In the context of flaviviruses, which include Dengue virus, Zika virus, and West Nile virus, the nonstructural protein 5 (NS5) plays a critical role in replication and can translocate to the nucleus. nih.govnih.govresearchgate.net this compound has been found to target the host nuclear transport protein importin alpha (IMPα) and prevent its heterodimerization with importin beta 1 (IMPβ1). nih.govnih.govresearchgate.netresearchgate.netcabidigitallibrary.orgportlandpress.com This action blocks the ability of IMPα to transport NS5 to the nucleus, thereby exhibiting antiviral activity. nih.govnih.govresearchgate.netresearchgate.netcabidigitallibrary.orgportlandpress.com Specifically, this compound appears to bind to the armadillo (ARM) repeat domain of IMPα, affecting its thermal stability and α-helicity, which in turn prevents binding to IMPβ1 and can even dissociate preformed IMPα/β1 heterodimers. nih.govcabidigitallibrary.orgportlandpress.com

Dengue Virus Research

Research on Dengue virus (DENV) has demonstrated the antiviral potential of this compound. DENV NS5 nuclear localization mediated by the host importin α/β1 proteins is a key factor in infection. nih.govcabidigitallibrary.org Studies have shown that this compound inhibits the interaction between DENV NS5 and IMPα/β1 in vitro and reduces NS5 nuclear localization in infected cells. nih.govcabidigitallibrary.orgresearchgate.net This inhibition of NS5 nuclear import contributes to the compound's antiviral activity against DENV-2, as well as Zika virus and West Nile virus, at low micromolar concentrations. nih.govnih.govcabidigitallibrary.org The IC50 value for the inhibition of IMPα/β1 binding to His6-DENV NS5 by this compound has been reported to be approximately 5.0 µM. nih.govresearchgate.net

Data on this compound Inhibition of DENV NS5-Importin Binding

| Inhibitor | Target Interaction | IC50 (µM) |

| This compound | IMPα/β1 binding to His6-DENV NS5 | ~5.0 nih.govresearchgate.net |

Anti-Inflammatory Responses and Airway Hyperresponsiveness Studies

This compound has also been investigated for its effects on inflammatory responses and airway hyperresponsiveness, particularly in the context of its role as a Raf-1 inhibitor. arctomsci.comnih.govnih.govscispace.comscispace.comsigmaaldrich.com

Attenuation of Inflammatory Cell Infiltration

Studies have shown that this compound can attenuate the infiltration of inflammatory cells. In a mouse model of sidestream smoke-induced airway hyperresponsiveness, administration of this compound significantly suppressed the infiltration of inflammatory cells into the tracheal smooth muscle layer and reduced tracheal mucous gland hypertrophy. nih.govnih.govscispace.comscispace.com Similar findings regarding the reduction of inflammatory cell infiltration were observed in bleomycin-induced pulmonary fibrosis in mice treated with this compound. physiology.orgphysiology.org

Suppression of Airway Contractile Responses

This compound has demonstrated the ability to suppress enhanced airway contractile responses. In the mouse model of sidestream smoke exposure, which induces airway contractile hyperresponsiveness, treatment with this compound significantly suppressed the increased contractile response of tracheal ring segments to agonists such as carbachol, endothelin-1, and potassium. nih.govnih.govscispace.comresearchgate.net This suggests that inhibition of Raf-1 activity can suppress smoking-associated airway hyperresponsiveness. nih.govnih.govresearchgate.net

Data on this compound Effect on Airway Contractile Responses (Mouse Trachea)

| Treatment Group | Agonist | Effect on Contractile Response |

| Sidestream Smoke | Carbachol | Increased |

| Sidestream Smoke | Endothelin-1 | Increased |

| Sidestream Smoke | Potassium | Increased |

| This compound | Carbachol | Suppressed nih.govnih.govscispace.comresearchgate.net |

| This compound | Endothelin-1 | Suppressed nih.govnih.govscispace.comresearchgate.net |

| This compound | Potassium | Suppressed nih.govnih.govscispace.comresearchgate.net |

Raf-1 Mediated Inflammatory Signaling Pathways

Raf-1 mediated inflammatory signaling plays a key role in airway inflammation and hyperresponsiveness. mdpi.comnih.gov this compound, as a Raf-1 inhibitor, has been used to investigate the involvement of this pathway in inflammatory processes. mdpi.comnih.govplos.org Studies in human airway smooth muscle cells have shown that TNF-alpha can lead to adenylyl cyclase sensitization through a mechanism involving Raf-1 kinase. nih.govphysiology.org Inhibition of Raf-1 kinase by this compound attenuated this sensitization. nih.govphysiology.org Furthermore, in the context of dectin-1 mediated signaling, which is involved in antifungal immunity, Raf-1 activation has been shown to control cytokine expression and modulate TLR-mediated signaling. researchgate.net Inhibition of Raf-1 with this compound decreased the expression of certain cytokines like IL-10, IL-12p35, IL-12p40, IL-6, and IL-1β induced by dectin-1 triggering. researchgate.net

This compound's inhibitory effect on Raf-1 also impacts pathways downstream of Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) triggering, which are involved in inflammatory responses. mdpi.comresearchgate.netresearchgate.net In macrophages, this compound suppressed the release of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a TLR4 agonist, and modulated cytokine expression induced by dectin-1, which can interact with TLR pathways. mdpi.comresearchgate.net

Anti-Parasitic Activity Research

Investigations have explored the potential of this compound as an anti-parasitic agent, focusing on its effects on the growth of Plasmodium falciparum and its interaction with specific cellular targets within apicomplexan parasites.

This compound has been shown to limit the growth of Plasmodium falciparum in laboratory culture settings. researchgate.netnih.govnih.govmdpi.comnih.govdntb.gov.uaasm.org This inhibitory effect on parasite growth was a notable finding in initial research. researchgate.netnih.govnih.gov Studies have indicated that this compound can inhibit the interaction between Importin α (IMPα) and Nuclear Localization Signals (NLSs) at low micromolar concentrations. researchgate.netnih.gov

A key area of research has focused on this compound's ability to target Importin α (IMPα) in apicomplexan parasites, including Plasmodium falciparum (PfIMPα) and Toxoplasma gondii (TgIMPα). researchgate.netnih.govnih.govmdpi.comnih.govdntb.gov.uaoup.comnih.gov this compound inhibits NLS binding by directly interacting with PfIMPα and TgIMPα, leading to a perturbation of their α-helical structure. researchgate.netnih.govnih.gov Targeting this nuclear import mechanism is considered a promising strategy for the development of therapeutic agents against various stages of apicomplexan parasites. nih.govdntb.gov.uaoup.comnih.govbiorxiv.org

Inhibition of Plasmodium falciparum Growth

Antibacterial Research

Research has also investigated the antibacterial properties of this compound, including its direct activity against resistant bacterial strains and its potential to enhance the effectiveness of existing antibiotics.

This compound has demonstrated direct antibacterial activity against Gram-positive bacteria, including clinical isolates of Staphylococcus aureus and Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.govbrown.edumedkoo.comdntb.gov.ua In vitro studies have reported minimum inhibitory concentrations (MICs) for this compound against clinical isolates of S. aureus ranging from 2 to 8 µg/ml. nih.govnih.govmedkoo.com The compound also showed effectiveness in vivo in a Galleria mellonella infection model. nih.govnih.govmedkoo.com this compound exhibited selective antimicrobial activity towards Gram-positive microorganisms with MICs between 2 and 8 μg/ml, while showing significantly less activity against Gram-negative bacteria (MICs > 64 μg/ml). nih.govmedkoo.com

Here is a summary of reported MIC values for this compound against S. aureus:

| Strain Type | MIC Range (µg/ml) | Source |

| Clinical isolates of S. aureus | 2-8 | nih.govnih.govmedkoo.com |

| Gram-positive microorganisms | 2-8 | nih.govmedkoo.com |

| Gram-negative bacteria | >64 | nih.govmedkoo.com |

Studies have indicated that this compound can potentiate the activity of certain antibiotics. It has shown synergy with gentamicin (B1671437), an aminoglycoside antibiotic, against MRSA in vitro. nih.govnih.govbrown.edumedkoo.comdntb.gov.uamedkoo.comriss.kr This synergistic effect resulted in a fourfold reduction in the minimum inhibitory concentration of gentamicin when used in combination with this compound, compared to gentamicin alone. nih.govnih.gov Furthermore, this compound has been reported to re-sensitize MRSA to methicillin (B1676495) and Enterococcus faecalis strains resistant to vancomycin (B549263) (VRE) to vancomycin. researchgate.net Proteomics analysis of S. aureus treated with this compound suggests that the compound downregulates enzymes involved in purine (B94841) biosynthesis and proteins associated with amino acid metabolism and peptide transport, potentially making the bacteria more susceptible to the action of antibiotics that were previously ineffective. researchgate.net

Experimental Research Models and Methodologies Utilizing Gw 5074

In Vitro Cellular Systems

GW 5074 has been employed in numerous in vitro studies using various cell lines and primary cell cultures to investigate its cellular effects.

Cancer Cell Lines (e.g., Osteosarcoma, MFH, Melanoma, Colorectal)

Research has explored the effects of this compound on the viability and differentiation of cancer cells, including colorectal cancer cell lines. In colorectal cancer cell lines such as HCT116 and LoVo, this compound has been shown to potentiate the cytotoxicity of sorafenib (B1663141), a B-RAF inhibitor. This combination significantly reduced the IC50 dose of sorafenib in these cell lines nih.gov. For instance, in HCT116 cells, the IC50 of sorafenib was reduced from 17 µM to 0.14 µM when combined with this compound, and in LoVo cells, it decreased from 31 µM to 0.01 µM nih.gov. This synergistic effect was primarily observed in mitochondrial functions, including reactive oxygen species (ROS) generation, disruption of membrane potential, and altered fission-fusion dynamics nih.gov.

In pancreatic cancer cell lines like PAN 02 and L3.6pl, this compound alone showed a modest decrease in cell viability. However, in combination with difluoromethylornithine (DFMO), a polyamine biosynthesis inhibitor, a significant decrease in cell viability and an increase in apoptotic cells were observed compared to control or single-agent treatments researchgate.netmdpi.com.

This compound has also been investigated for its ability to induce differentiation in colon cancer cells. In Caco-2 and NCM460 cells, this compound showed an additive effect with butyrate, a histone deacetylase (HDAC) inhibitor, on the induction of alkaline phosphatase activity, a marker of differentiation iiarjournals.org.

Data on this compound's effects on cancer cell viability in selected cell lines:

| Cell Line | Treatment | Effect on Viability | Reference |

| HCT116 | This compound + Sorafenib | Decreased (Synergistic) | nih.gov |

| LoVo | This compound + Sorafenib | Decreased (Synergistic) | nih.gov |

| PAN 02 | This compound | Modest Decrease | researchgate.netmdpi.com |

| PAN 02 | This compound + DFMO | Significant Decrease | researchgate.netmdpi.com |

| L3.6pl | This compound | Modest Decrease | researchgate.netmdpi.com |

| L3.6pl | This compound + DFMO | Significant Decrease | researchgate.netmdpi.com |

Neuronal Cell Cultures (e.g., Cerebellar Granule Neurons, Cortical Neurons)

Studies have utilized neuronal cell cultures to explore the neuroprotective properties of this compound. In cerebellar granule neurons, this compound inhibits apoptosis induced by certain stimuli selleckchem.commedchemexpress.commedchemexpress.com. This effect appears to be independent of the MEK-ERK and Akt pathways selleckchem.commedchemexpress.com. This compound has also been shown to protect cerebellar granule neurons against the neurotoxic effects of MPP+ and methylmercury (B97897) researchgate.net.

In cortical neurons, this compound has demonstrated protective effects against glutathione (B108866) depletion-induced oxidative stress researchgate.net. Additionally, in cortical neurons cultured with amyloid-beta (Aβ1–42), this compound was shown to be protective via suppression of NF-κB signaling frontiersin.org. Despite being a c-Raf inhibitor in cell-free assays, treatment of neuronal cultures with this compound can lead to the accumulation of activating modifications on c-Raf and B-Raf selleckchem.commedchemexpress.commedchemexpress.com. This compound has also been found to bind mutant huntingtin (mHTT) and decrease its levels in cultured hippocampal neurons and fibroblasts from patients with Huntington's disease tocris.comrndsystems.com.

Immune Cell Models (e.g., Human Monocyte-Derived Microglia-like Cells)

This compound has been investigated in immune cell models, specifically human monocyte-derived microglia-like (MDMi) cells, to assess its impact on phagocytic activity. In these cells, this compound significantly increased the clearance of amyloid-beta (Aβ1–42) frontiersin.orgnih.gov. This increased uptake was dose-dependent frontiersin.org. This compound treatment also led to a significant increase in the expression of key Alzheimer's disease-associated microglial molecules involved in phagocytosis, including TYROBP, SIRPβ1, and TREM2 frontiersin.orgnih.gov. This suggests a potential microglial-directed therapeutic direction for Alzheimer's disease frontiersin.orgnih.gov.

Data on Aβ1–42 uptake in MDMi cells treated with this compound:

| This compound Concentration | Change in Aβ1–42 Uptake (% of Vehicle Control) | Reference |

| 1 µM | 0.85 ± 10.39% | frontiersin.org |

| 10 µM | 39.7 ± 8.05% | frontiersin.org |

| 100 µM | 243.8 ± 13.9% | frontiersin.org |

Viral Infection Models (e.g., VERO Cells, RD Cells)

This compound has been studied for its antiviral activity in various cell lines, including VERO and RD cells. In VERO cells, this compound has shown anti-flavivirus effects against Dengue virus (DENV), West Nile virus (WNV), and Zika virus (ZIKV) mdpi.comnih.gov. It interferes with the nuclear localization of the DENV protein NS5 by targeting the importin α/β1 heterodimer, a nuclear transport protein mdpi.comnih.gov. Treatment of VERO cells with 20 µM this compound prior to infection with DENV-2 resulted in a marked reduction in NS5 nuclear localization mdpi.comnih.gov.

In RD cells, this compound has demonstrated antiviral activity against poliovirus (PV) and enterovirus 71 (EV71) mdpi.comd-nb.info. This antiviral activity in RD cells was reported to be unrelated to its inhibition of c-Raf, B-Raf, or the interferon response mdpi.com. This compound has been shown to target the viral protein 3A to inhibit EV-A71 infection d-nb.info.

This compound has also been found to inhibit JC polyomavirus (JCPyV) infection and spread in SVG-A cells (a human glial cell line) by antagonizing the MAPK-ERK signaling pathway researchgate.netbrown.edu. Pretreatment of SVG-A cells with this compound before JCPyV infection reduced initial infection researchgate.net. This compound also inhibits endogenous ERK phosphorylation researchgate.net.

Parasite Cultures (e.g., Plasmodium falciparum)

This compound has been investigated for its effects on parasite cultures, specifically Plasmodium falciparum, the causative agent of malaria. This compound has been shown to inhibit the growth of P. falciparum in culture dntb.gov.uanih.gov. It targets P. falciparum importin α (PfIMPα) by binding directly to it and perturbing its α-helical structure, which inhibits the binding of nuclear localization signals (NLSs) dntb.gov.uanih.gov. This compound also inhibits nuclear transport in the blood stages of P. falciparum biorxiv.orgbiorxiv.orgoup.com. This suggests that targeting nuclear import is a viable strategy for developing therapeutics against P. falciparum dntb.gov.uanih.govbiorxiv.org.

In Vivo Animal Models

This compound has been utilized in in vivo animal models to study its effects on neurodegeneration, airway hyperresponsiveness, and bacterial infections.

In an animal model of Huntington's disease (mice treated with 3-NP), this compound provided neuroprotection and improved behavioral outcomes selleckchem.commedchemexpress.comresearchgate.netmedkoo.com. This compound (5 mg/Kg) completely prevented extensive bilateral striatal lesions induced by 3-NP in mice selleckchem.commedchemexpress.com. This neuroprotective effect in vivo, similar to its effect in neuronal cultures, appears to be mediated through a MEK-ERK and Akt-independent mechanism medchemexpress.comresearchgate.netmedkoo.com.

This compound has also been shown to suppress sidestream smoke-induced airway hyperresponsiveness in mice selleckchem.commedchemexpress.comnih.gov. Treatment with this compound (0.5 mg/kg or 2 mg/kg) reduced contractile responses and decreased airway inflammation in this model in a dose-dependent manner nih.gov.

In the Galleria mellonella infection model, this compound demonstrated efficacy against Staphylococcus aureus infection, rescuing the larvae nih.gov. It also showed antibacterial activity in a Caenorhabditis elegans infection model infected with MRSA nih.gov.

Data on this compound in vivo studies:

| Animal Model | Condition Studied | Observed Effect | Reference |

| Mouse (3-NP-induced) | Huntington's disease model | Neuroprotection, prevented striatal lesions, improved behavioral outcome | selleckchem.commedchemexpress.comresearchgate.netmedkoo.com |

| Mouse (Sidestream smoke) | Airway hyperresponsiveness | Suppressed airway hyperresponsiveness, reduced inflammation (dose-dependent) | selleckchem.commedchemexpress.comnih.gov |

| Galleria mellonella larvae | Staphylococcus aureus infection | Rescued from infection | nih.gov |

| Caenorhabditis elegans | MRSA infection | Rescued worms, inhibited bacterial growth | nih.gov |

Neurodegeneration Models (e.g., Huntington's Disease Mouse Models)

Research has indicated that this compound possesses neuroprotective properties and has been studied in animal models of neurodegeneration, including models of Huntington's disease. chemsrc.comselleckchem.comresearchgate.netfrontiersin.orgsigmaaldrich.commedkoo.comnih.gov In a mouse model where striatal lesions were induced by 3-nitropropionic acid (3-NP), this compound (5 mg/Kg) was shown to completely prevent these extensive bilateral lesions. chemsrc.comselleckchem.comselleckchem.com This suggests a protective effect against neurotoxic stimuli.

Studies in neuronal cultures have demonstrated that this compound can inhibit cell death induced by various neurotoxins, such as low potassium (LK), 1-methyl-4-phenylpyridinium (MPP+), methylmercury, and glutathione depletion-induced oxidative stress. chemsrc.comselleckchem.comselleckchem.commedchemexpress.comnih.gov While this compound is an in vitro inhibitor of c-Raf, in neuronal cultures and in vivo models, it has been reported to activate B-Raf and C-Raf, which are thought to be primarily responsible for the observed neuroprotective effect. researchgate.netmedkoo.com The neuroprotective effect in cerebellar granule neurons against LK-induced apoptosis was found to be independent of the MEK-ERK pathway. chemsrc.comselleckchem.comselleckchem.commedchemexpress.com Furthermore, this compound delayed the downregulation of Akt activity but inhibited apoptosis through an Akt-independent mechanism. chemsrc.comselleckchem.comselleckchem.commedchemexpress.com Ras and nuclear factor-kappa B (NF-kappaB) have also been implicated in the neuroprotective signaling pathway activated by this compound. selleckchem.comselleckchem.commedchemexpress.comresearchgate.net

In the context of Huntington's disease mouse models, this compound has been reported to prevent neurodegeneration and improve behavioral outcomes. selleckchem.comresearchgate.netfrontiersin.orgmedkoo.comnih.gov This makes it a potential therapeutic candidate for neurodegenerative pathologies. researchgate.netmedkoo.comnih.gov this compound has also been shown to cross the blood-brain barrier. researchgate.netfrontiersin.org

Beyond Huntington's disease, this compound has shown protective effects in models of LRRK2 G2019S-induced neurodegeneration in Caenorhabditis elegans and Drosophila. oup.com It was found to ameliorate neurodegeneration of dopamine (B1211576) neurons and reverse locomotor defects in the Drosophila model by suppressing LRRK2 G2019S kinase activity. oup.com this compound was found to be slightly more potent than sorafenib in these in vivo models, consistent with their LRRK2 inhibitory potency. oup.com

Respiratory Disease Models (e.g., Sidestream Smoke-Induced Airway Hyperresponsiveness Mice)

This compound has been investigated for its effects on respiratory diseases, particularly in models of airway hyperresponsiveness induced by sidestream smoke. Studies in mice have shown that this compound suppresses sidestream smoke-induced airway hyperresponsiveness. chemsrc.comselleckchem.comselleckchem.comuni.lu

In rats exposed to secondhand cigarette smoke (SHS), SHS induced enhanced bronchial contractile responses mediated by 5-hydroxytryptamine 2A (5-HT2A), endothelin type B (ETB), and endothelin type A (ETA) receptors, leading to airway hyperreactivity. plos.org SHS exposure also increased the phosphorylation of Raf-1 and ERK1/2. plos.org Treatment with this compound, a Raf-1 inhibitor, suppressed the SHS-induced increase in the expression of 5-HT2A and ETA receptors and the receptor-mediated airway hyperresponsiveness. plos.org This suggests that the Raf/ERK/MAPK pathway is involved in SHS-associated receptor upregulation and airway hyperreactivity. plos.org However, this compound had only a slight, non-significant effect on the increased ETB receptors caused by SHS, indicating that the Raf-1 pathway might not be involved in ETB receptor upregulation in this context. plos.org

This compound has also been shown to ameliorate bleomycin-induced pulmonary fibrosis in mice. nih.gov It reduced fibronectin expression, collagen deposition, and inflammatory cell infiltration in these mice, suggesting an antifibrotic property. nih.gov In human lung fibroblasts, this compound attenuated TGF-β1-induced smooth muscle actin, fibronectin, and collagen I expression, suggesting that it inhibits the Raf1/ERK/Smad pathway which contributes to fibroblast activation and pulmonary fibrosis. nih.gov

Oncology Models (e.g., Murine Pancreatic Cancer Xenografts, Renal Cell Carcinoma Metastasis Models)

This compound has been explored in various oncology models, both alone and in combination with other agents.

In murine pancreatic cancer models, this compound has shown effects on tumor growth. In one study, this compound was identified as a novel non-polyamine-based polyamine transport inhibitor (PTI) and inhibited the uptake of native polyamines into human pancreatic cancer cells. researchgate.net When tested in a murine pancreatic cancer mouse model, this compound alone reduced tumor growth. researchgate.net In vitro, this compound significantly reduced pancreatic cancer cell growth when combined with difluoromethylornithine (DFMO), a polyamine biosynthesis inhibitor. researchgate.net In L3.6pl cells treated for 72 hours, the combination of DFMO and this compound resulted in a significant increase in apoptotic Annexin V+ cells compared to control or single-agent treatments. nih.govresearchgate.net However, in an immunocompetent model of pancreatic ductal adenocarcinoma (PDAC), while DFMO alone increased the median survival of tumor-bearing mice, the combination treatment of DFMO and this compound did not show a significant increase in survival compared to DFMO alone. nih.govresearchgate.net In PDAC orthotopic xenografts, this compound exhibited a significant decrease in tumor weight, either alone or in combination with DFMO, but it did not improve animal survival in that specific study. researchgate.netspandidos-publications.com

In renal cell carcinoma (RCC) models, the combination of sorafenib and this compound has demonstrated synergistic anticancer effects. ndmctsgh.edu.twaacrjournals.org In vitro, this combination significantly induced cell death in ACHN and A498 RCC cell lines compared to single agents or other combinations. ndmctsgh.edu.twaacrjournals.org An orthotopic spontaneous metastatic RCC animal model was established to mimic clinical situations and demonstrated the synergistic anticancer effect of the sorafenib and this compound combination therapy in vivo. ndmctsgh.edu.twaacrjournals.orggoogle.com This combination therapy was found to target mitochondrial function rather than the canonical Raf signaling pathway. ndmctsgh.edu.twaacrjournals.org Crystal structure simulation suggested that this compound binding to C-Raf induced a conformational change that enhanced sorafenib-binding affinity. ndmctsgh.edu.twaacrjournals.org

Preclinical studies have also indicated that this compound has antitumor benefits, particularly in combination with other RAF inhibitors like sorafenib, showing synergistic effects and increased cell death in RCC cell lines. mdpi.com This combination has been reported to trigger necrotic death in various cancer cells in vivo and extend the survival of animal disease models by suppressing primary and metastatic lesions. mdpi.comresearchgate.net

Biochemical and Biophysical Characterization Techniques

Various biochemical and biophysical techniques have been employed to characterize the activity and interactions of this compound.

Kinase Activity Assays

Kinase activity assays are fundamental in characterizing the inhibitory profile of compounds like this compound. This compound is known as a potent and selective inhibitor of c-Raf kinase with an IC50 of 9 nM. chemsrc.comselleckchem.comselleckchem.commedchemexpress.com In vitro kinase assays are typically performed using purified kinase and synthetic substrates under standard conditions. selleckchem.comselleckchem.commedchemexpress.com

For kinases such as GSK3β, cdk1, cdk2, cdk3, and cdk5, the kinase is incubated with this compound (e.g., 1 μM) in a buffer containing MOPS, EDTA, magnesium acetate, and [c-33P-ATP]. chemsrc.comselleckchem.comselleckchem.commedchemexpress.com Kinase activity is quantified by measuring the incorporation of 33P by spotting an aliquot on P30 filters, washing, and scintillation counting. selleckchem.comselleckchem.commedchemexpress.com For kinases like c-Raf, JNK1, JNK2, JNK3, MEK1, MKK6, and MKK7, a different buffer composition (Tris, EGTA, magnesium acetate, and [c-33P-ATP]) is used with specific peptide substrates such as MBP for c-Raf, histone H1 for cdks, ATF2 for JNKs, MAPK2 for MEK1, SAPK2a for MKK6, and JNK1α for MKK7. selleckchem.comselleckchem.com

While this compound is a potent in vitro inhibitor of c-Raf, studies in neurons have shown that it can lead to the accumulation of activating modifications on c-Raf and B-Raf. chemsrc.comselleckchem.comselleckchem.commedchemexpress.com

This compound has also been tested for its inhibitory activity against other kinases. For example, in a ZAK/MLTK kinase assay, this compound showed an IC50 of 3,500 nM. reactionbiology.com

Protein-Protein Interaction Studies (e.g., AlphaScreen Technology)

Protein-protein interaction studies are crucial for understanding how this compound might influence cellular processes beyond direct kinase inhibition. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay Screen) technology has been utilized to investigate the binding of this compound to specific proteins. acs.orgresearcher.lifeacs.orgbiorxiv.orgresearchgate.net

AlphaScreen assays have been developed to measure the competitive inhibition of the binding of known peptide ligands to autophagy-related proteins like LC3B and its paralog GABARAP. acs.orgresearcher.lifeacs.orgbiorxiv.org this compound has been reported as a ligand of LC3B, although there is conflicting information in the literature regarding its binding affinity. acs.orgresearcher.lifeacs.orgbiorxiv.org Studies using AlphaScreen assays have found the inhibitory potencies of this compound and its analogs against LC3B and GABARAP to be in the mid- to high-micromolar range. acs.orgresearcher.lifeacs.orgbiorxiv.org For the parent compound this compound, IC50 values of 4.4 μM and 9.1 μM were recorded against LC3B and GABARAP, respectively. acs.org

AlphaScreen technology has also been used to determine the IC50 for inhibition by this compound of the binding of Importin α/β1 to Dengue virus NS5 protein. researchgate.netnih.gov These studies showed that this compound can inhibit the binding of IMPα to IMPβ1 and dissociate the IMPα/β1 heterodimer. researchgate.netnih.gov

Conformational Analysis (e.g., CD Spectroscopy)

Conformational analysis techniques, such as Circular Dichroism (CD) spectroscopy, provide insights into the structural changes of proteins upon binding with small molecules like this compound. CD spectroscopy measures the difference in absorption between left- and right-handed circularly polarized light and is a useful tool for studying protein conformations. mdpi.comuni-konstanz.de

Molecular and Cellular Biology Techniques

Molecular and cellular biology techniques are fundamental to understanding the intracellular impact of this compound. These methods allow for the detailed analysis of protein expression, phosphorylation states, cell cycle progression, apoptosis, reactive oxygen species generation, protein localization, and the functional consequences of gene knockdown.

Western Blotting for Protein Expression and Phosphorylation States

Western blotting is a widely used technique to detect and quantify specific proteins in cell or tissue lysates. It is particularly valuable for examining changes in protein expression levels and, crucially, their phosphorylation status, which often indicates protein activation or inactivation.

Studies utilizing this compound frequently employ Western blotting to assess its impact on the RAF-MEK-ERK signaling pathway, its primary target. For instance, Western blot analysis has been used to evaluate the inhibitory efficiency of this compound by examining the levels of phosphorylated c-Raf (p-C-Raf). A concentration of 100 nM this compound has been shown to dramatically reduce the phosphorylation form of C-Raf in MLE-12 cells compared to control and solvent-treated cells. researchgate.net